molecular formula C13H13NO2 B8738745 Ethyl 6-amino-2-naphthoate

Ethyl 6-amino-2-naphthoate

Cat. No. B8738745
M. Wt: 215.25 g/mol
InChI Key: ZWODPMKBQPKIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

A mixture of 6-amino-2-naphthoic acid ethyl ester (500 mg, 2.32 mmol) and nitrosonium tetrafluoroborate (298 mg, 2.56 mmol) in 1,2-dichlorobenzene (10 mL) is stirred at room temperature for 12 hours and at 110° C. for 1 hour. After cooling to room temperature, the reaction mixture is concentrated by rotary evaporator under high vacuum. The residual oil is purified by flash chromatography on silica gel (dichloromethane) to give 6-fluoro-2-naphthoic acid ethyl ester as a yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11](N)[CH:12]=2)[CH:7]=1)=[O:5])[CH3:2].[F:17][B-](F)(F)F.N#[O+]>ClC1C=CC=CC=1Cl>[CH2:1]([O:3][C:4]([C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([F:17])[CH:12]=2)[CH:7]=1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=CC=C(C=C2C=C1)N
Name
Quantity
298 mg
Type
reactant
Smiles
F[B-](F)(F)F.N#[O+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 12 hours and at 110° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated by rotary evaporator under high vacuum
CUSTOM
Type
CUSTOM
Details
The residual oil is purified by flash chromatography on silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=CC=C(C=C2C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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